molecular formula C15H17FN4O3 B10901796 1-[(4-fluorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide

1-[(4-fluorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10901796
M. Wt: 320.32 g/mol
InChI Key: DDQCMZRQSACKDM-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenoxy)methyl]-N~3~-morpholino-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenoxy group, a morpholino group, and a pyrazole carboxamide moiety

Preparation Methods

The synthesis of 1-[(4-Fluorophenoxy)methyl]-N~3~-morpholino-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenoxy group, and the attachment of the morpholino group. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction using a fluorophenol derivative and an appropriate leaving group.

    Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine and an appropriate electrophile.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(4-Fluorophenoxy)methyl]-N~3~-morpholino-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Fluorophenoxy)methyl]-N~3~-morpholino-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenoxy)methyl]-N~3~-morpholino-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

1-[(4-Fluorophenoxy)methyl]-N~3~-morpholino-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide: This compound shares a similar core structure but differs in the presence of a carbohydrazide group instead of a morpholino group.

    4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: This compound has a similar fluorophenoxy group but differs in the presence of a pyridinecarboxamide moiety.

The uniqueness of 1-[(4-Fluorophenoxy)methyl]-N~3~-morpholino-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17FN4O3

Molecular Weight

320.32 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C15H17FN4O3/c16-12-1-3-13(4-2-12)23-11-20-6-5-14(17-20)15(21)18-19-7-9-22-10-8-19/h1-6H,7-11H2,(H,18,21)

InChI Key

DDQCMZRQSACKDM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)F

Origin of Product

United States

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